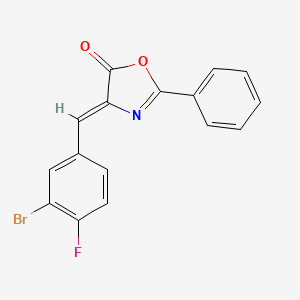![molecular formula C29H18Cl2N2O B5155493 N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine](/img/structure/B5155493.png)
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine, also known as Acrinol, is a synthetic compound with a molecular weight of 467.92 g/mol. It is an acridine derivative that has been extensively studied for its potential use in scientific research. In
Mécanisme D'action
The mechanism of action of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine is not fully understood. However, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest. It has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine in lab experiments is its ability to selectively target cancer cells. This makes it a potentially useful therapeutic agent for cancer treatment. However, one limitation is that it can be toxic to normal cells at high concentrations.
Orientations Futures
There are several future directions for the study of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to explore its use as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies could be conducted to optimize its synthesis method and improve its purity and yield. Finally, more research could be conducted to better understand its mechanism of action and identify potential targets for its use in cancer treatment.
Méthodes De Synthèse
The synthesis of N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine involves the reaction of 3-chloro-4-nitrophenol with 1-chloro-2-naphthol in the presence of ammonium acetate and copper powder. The resulting product is then reacted with acridine in the presence of potassium carbonate and dimethylformamide to yield N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine. This synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine has been extensively studied for its potential use in scientific research. It has been shown to have antitumor, antifungal, and antibacterial properties. It has also been used as a fluorescent probe for DNA and RNA detection. Furthermore, it has been studied as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]acridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H18Cl2N2O/c30-23-17-19(14-16-26(23)34-27-15-13-18-7-1-2-8-20(18)28(27)31)32-29-21-9-3-5-11-24(21)33-25-12-6-4-10-22(25)29/h1-17H,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRSGTFBMMJIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]acridin-9-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

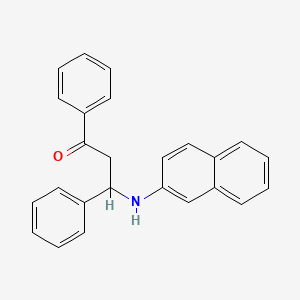
![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)

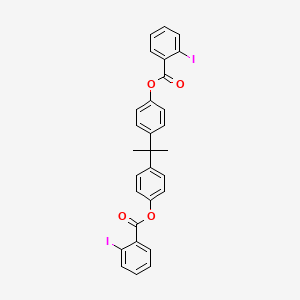
![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)
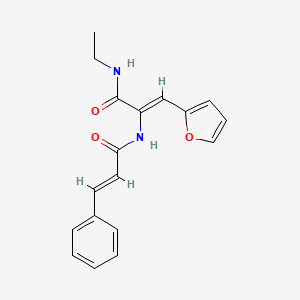
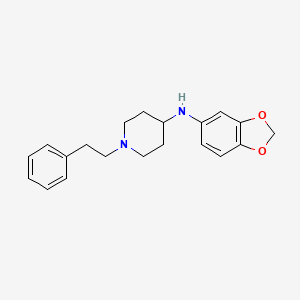
![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)
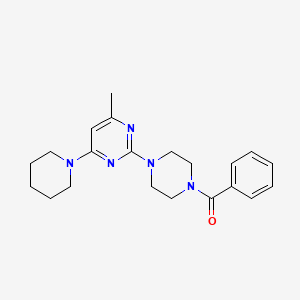
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5155489.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[(5-methyl-2-pyrazinyl)methyl]propanamide](/img/structure/B5155495.png)
